REACTION_SMILES
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[Br-:16].[CH3:17][Mg+:18].[CH3:19][CH2:20][OH:21].[CH3:1][O:2][N:3]([C:4](=[O:5])[c:6]1[n:7][n:8]([CH2:13][CH3:14])[c:9]([CH2:11][CH3:12])[cH:10]1)[CH3:15].[CH3:28][CH2:29][O:30][C:31]([CH3:32])=[O:33].[ClH:22].[O:23]1[CH2:24][CH2:25][CH2:26][CH2:27]1.[OH2:34]>>[C:4](=[O:5])([c:6]1[n:7][n:8]([CH2:13][CH3:14])[c:9]([CH2:11][CH3:12])[cH:10]1)[CH3:19]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Mg+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CCO
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Name
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CCc1cc(C(=O)N(C)OC)nn1CC
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Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
|
CCc1cc(C(=O)N(C)OC)nn1CC
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CCc1cc(C(C)=O)nn1CC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |